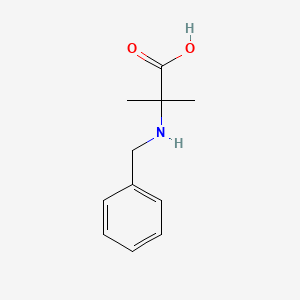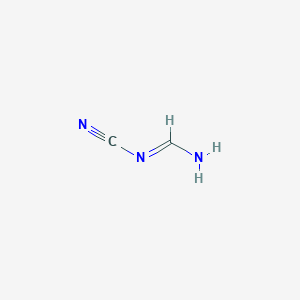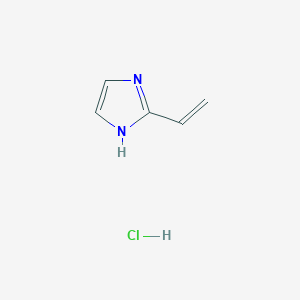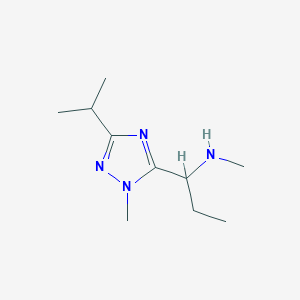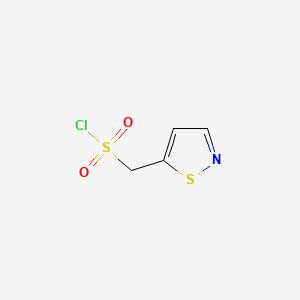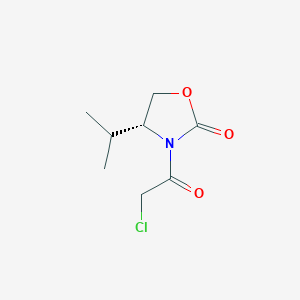
2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- is a chiral oxazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- typically involves the reaction of an appropriate oxazolidinone precursor with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxazolidinone ring or the chloroacetyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxazolidinones.
Oxidation: Formation of oxazolidinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazolidinone derivatives.
Scientific Research Applications
2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Material Science: Utilized in the development of polymers and advanced materials with specific properties.
Biological Research: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloroacetyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The oxazolidinone ring may also interact with other molecular targets, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidinone, 3-(1-methylethyl)-5-(1-propenyl)-, ®-(E): Another chiral oxazolidinone derivative with different substituents.
2-Oxazolidinone, 5-(chloromethyl)-3-(1-methylethyl): A similar compound with a chloromethyl group instead of a chloroacetyl group.
2-Oxazolidinone, 3-(1-methylethyl)-5-phenyl: A derivative with a phenyl group, offering different chemical properties.
Uniqueness
2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the chloroacetyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H12ClNO3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
(4R)-3-(2-chloroacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H12ClNO3/c1-5(2)6-4-13-8(12)10(6)7(11)3-9/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
BMIPCCMPWHPOGN-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H]1COC(=O)N1C(=O)CCl |
Canonical SMILES |
CC(C)C1COC(=O)N1C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


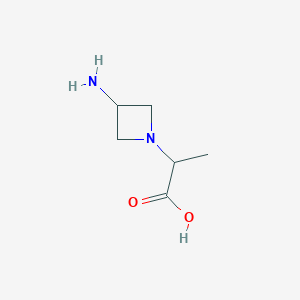
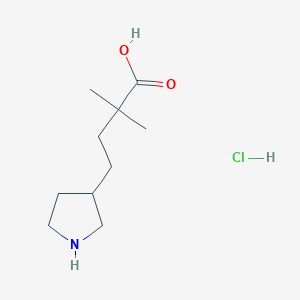
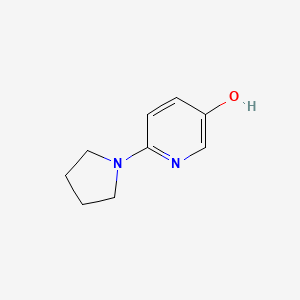
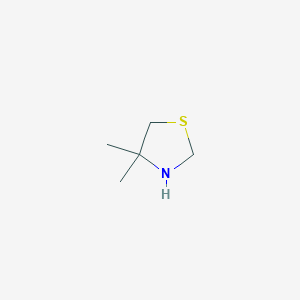
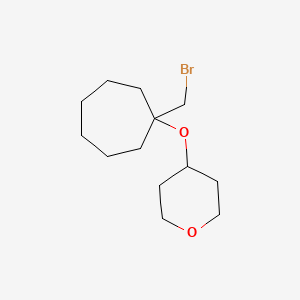


![1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13521350.png)
